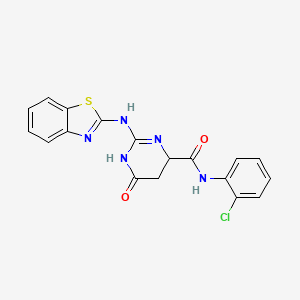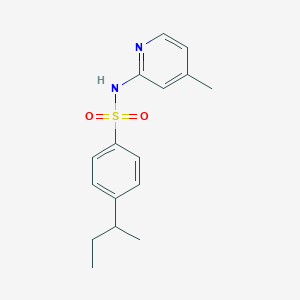![molecular formula C19H22N4O3S B5351193 1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one](/img/structure/B5351193.png)
1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one, also known as PFP, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound has been synthesized using various methods and has shown promising results in various scientific studies.
Mécanisme D'action
1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one acts as an inhibitor of various enzymes and proteins by binding to their active sites. It has been shown to inhibit the activity of various kinases, including protein kinase C and protein kinase A. This compound has also been shown to inhibit the activity of various phosphatases, including protein phosphatase 1 and 2A.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinase C. This compound has also been shown to inhibit the growth of various cancer cells by inducing cell cycle arrest. This compound has been shown to have anti-inflammatory effects by inhibiting the activity of various kinases and phosphatases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized using various methods. This compound has been extensively studied and has been shown to have various biochemical and physiological effects. However, this compound has limitations in terms of its stability and solubility. It is also toxic and should be handled with care.
Orientations Futures
1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one has shown promising results in various scientific studies. There are several future directions for the use of this compound in scientific research. This compound can be used to study the mechanism of action of various proteins and enzymes. It can also be used to study the interaction of ligands with proteins and to understand the binding affinity of ligands to proteins. This compound can also be used to develop novel drugs for the treatment of various diseases, including cancer and inflammation.
Conclusion:
In conclusion, this compound, also known as this compound, is a synthetic compound that has been widely used in scientific research for its various biochemical and physiological effects. This compound has been synthesized using various methods and has shown promising results in various scientific studies. This compound has several advantages for lab experiments, but also has limitations in terms of its stability and solubility. There are several future directions for the use of this compound in scientific research, including the development of novel drugs for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one involves the reaction of 2-furoic acid with piperidine and pyrrolidin-2-one in the presence of a coupling agent such as DCC or EDC, followed by the reaction with pyrimidine-2-thiol. The final product is obtained after purification using various chromatographic techniques.
Applications De Recherche Scientifique
1-(1-{5-[(pyrimidin-2-ylthio)methyl]-2-furoyl}piperidin-4-yl)pyrrolidin-2-one has been extensively used in scientific research for its various applications. It has been used as a tool to study the mechanism of action of various proteins and enzymes. This compound has been used to study the interaction of proteins with ligands and to understand the binding affinity of ligands to proteins.
Propriétés
IUPAC Name |
1-[1-[5-(pyrimidin-2-ylsulfanylmethyl)furan-2-carbonyl]piperidin-4-yl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c24-17-3-1-10-23(17)14-6-11-22(12-7-14)18(25)16-5-4-15(26-16)13-27-19-20-8-2-9-21-19/h2,4-5,8-9,14H,1,3,6-7,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIXIKAGFIPAYIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2CCN(CC2)C(=O)C3=CC=C(O3)CSC4=NC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzylidene}-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5351111.png)


![1-[(3-methyl-2-thienyl)methyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5351126.png)
![4-[(1,5-dimethyl-1H-indazol-3-yl)carbonyl]-1,9-dimethyl-1,4,9-triazaspiro[5.5]undecane](/img/structure/B5351131.png)
![N~2~-{[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetyl}glycinamide](/img/structure/B5351143.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-(2,5-dimethylphenyl)acetamide](/img/structure/B5351181.png)

![3-[2-{[methyl(propyl)amino]methyl}-7,8-dihydro-4H-pyrazolo[1,5-a][1,4]diazepin-5(6H)-yl]propanoic acid](/img/structure/B5351187.png)
![5-ethyl-2-methyl-4-[3-(1-pyrrolidinylcarbonyl)-1-piperazinyl]pyrimidine](/img/structure/B5351204.png)
![1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane](/img/structure/B5351210.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5351212.png)
![cis-4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclohexanol](/img/structure/B5351213.png)